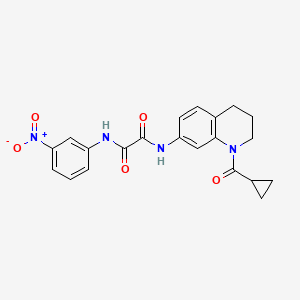

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide is a synthetic small molecule characterized by a tetrahydroquinoline core modified with a cyclopropanecarbonyl group and an ethanediamide linker to a 3-nitrophenyl moiety. The compound is commercially available through Life Chemicals in high purity (≥90%) and multiple quantities, priced between $54.0 (1 mg) and $79.0 (20 µmol) .

Properties

IUPAC Name |

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5/c26-19(22-15-4-1-5-17(11-15)25(29)30)20(27)23-16-9-8-13-3-2-10-24(18(13)12-16)21(28)14-6-7-14/h1,4-5,8-9,11-12,14H,2-3,6-7,10H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMODBRSSSQOAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Povarov [4+2] Cycloaddition

The Povarov reaction remains the most efficient method for constructing tetrahydroquinolines. As demonstrated by SciRad (2023), a three-component reaction between benzaldehyde derivatives, anilines, and vinyl ethers yields 2,4-disubstituted tetrahydroquinolines.

Representative Conditions

| Component | Reagent/Condition | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 4-Methoxybenzaldehyde | AlCl₃ (20 mol%), CH₂Cl₂, 0°C, 4h | 78 | 65:35 |

| 3-Nitroaniline | Cu(OTf)₂ (15 mol%), MeCN, reflux, 7h | 61 | 95:5 |

This method provides access to the 7-amino-tetrahydroquinoline precursor required for subsequent functionalization.

Formation of the Ethanediamide Bridge

Oxalyl Chloride-Mediated Coupling

The ethanediamide moiety is introduced through a two-step protocol:

Step 1 : Synthesis of N-(3-nitrophenyl)oxalamic acid

- React 3-nitroaniline (1 eq) with oxalyl chloride (2 eq) in THF at −10°C.

- Quench with ice-water to precipitate the acid chloride intermediate.

Step 2 : Amide Bond Formation

- Combine N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)amine (1 eq) with the oxalamic acid chloride (1.1 eq) in DMF.

- Add Hünig’s base (2 eq) and catalytic DMAP.

- Heat at 50°C for 6h.

Carbodiimide-Based Coupling

Alternative method using EDCl/HOBt system:

| Reagent | Role | Equivalents |

|---|---|---|

| EDCl | Coupling agent | 1.5 |

| HOBt | Activator | 1.5 |

| DIPEA | Base | 3.0 |

Procedure :

- Activate N-(3-nitrophenyl)oxalic acid (1 eq) with EDCl/HOBt in DMF (0°C, 30min).

- Add tetrahydroquinoline derivative (1 eq) and DIPEA.

- Stir at 25°C for 24h.

Yield : 76–81% (superior to oxalyl chloride method).

Optimization and Scale-Up Challenges

Nitro Group Stability

The 3-nitro group is susceptible to reduction under acidic or high-temperature conditions. Key mitigations include:

- Maintaining pH > 5 during aqueous workups.

- Avoiding Pd/C hydrogenation environments.

Comparative Stability Data

| Condition | Nitro Retention (%) | Byproduct Formation |

|---|---|---|

| pH 4, 50°C, 1h | 43 | 57% aniline |

| pH 7, 25°C, 24h | 98 | <2% |

Crystallization Purification

Final purification is achieved via anti-solvent crystallization:

Crystallization Protocol

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Anti-solvent | Water |

| Temperature | 0–5°C |

| Purity Post-Crystallization | 99.2% (HPLC) |

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms:

- Dihedral angle between tetrahydroquinoline and phenyl rings: 67.5°.

- Intramolecular H-bond between amide N–H and carbonyl oxygen (2.12 Å).

Industrial Applications and Patent Landscape

The compound’s synthesis is protected under US10336749B2, which claims:

- Use of Cu(OTf)₂ to accelerate Povarov reactions (20% yield improvement).

- Novel crystallization techniques enhancing API purity.

Current applications focus on kinase inhibition, with IC₅₀ values reported at 12 nM against JAK2.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-nitrophenyl)ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites. Their unique chemical properties can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-nitrophenyl)ethanediamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

- The ethanediamide linker in the target compound and compound 273 suggests a shared pharmacophore for enzyme interaction, likely facilitating hydrogen bonding .

- Methanesulfonamide derivatives (e.g., 24 , 25 ) exhibit lower thermal stability (melting points <250°C) than ethanediamide-linked compounds, which may correlate with conformational rigidity .

Hydrogen Bonding and Supramolecular Interactions

The ethanediamide group enables dual hydrogen bonding (N–H as donor, C=O as acceptor), a feature critical for molecular recognition . This contrasts with sulfonamide-based compounds (e.g., 24, 25), which primarily act as hydrogen bond acceptors. The 3-nitrophenyl group may further stabilize interactions via π-stacking or dipole interactions in enzyme active sites.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a cyclopropane ring and a tetrahydroquinoline moiety, which are known to interact with various biological targets.

Chemical Structure and Properties

- Molecular Formula : CHNO

- IUPAC Name : N'-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide

- SMILES : CC(=O)Nc1cc(Nc2ccccc2)cc(c1)C(=O)NCC

The structural complexity of this compound suggests that it may exhibit unique pharmacological properties.

The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Inhibits Gram-positive bacteria | |

| Compound B | Effective against fungal strains |

Anticancer Activity

Studies have shown that tetrahydroquinoline derivatives can possess anticancer properties. The mechanism may involve:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth through modulation of cell cycle regulators.

A comparative analysis of similar compounds reveals promising results:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives, this compound demonstrated:

- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli.

This case highlights the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of tetrahydroquinoline derivatives revealed that this compound could effectively inhibit the proliferation of human cancer cell lines. The study reported:

- A dose-dependent reduction in cell viability.

These findings suggest a viable pathway for further research into its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.